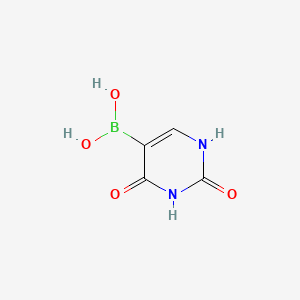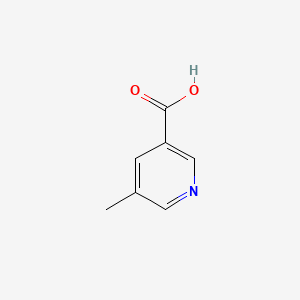
P 物质八肽
描述
Substance P octapeptide, also known as Substance P octapeptide, is a useful research compound. Its molecular formula is C46H67N11O10S and its molecular weight is 966.2 g/mol. The purity is usually 95%.
The exact mass of the compound Substance P octapeptide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Tachykinins - Substance P - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Substance P octapeptide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Substance P octapeptide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
骨骼和软骨代谢活性的调节
P 物质 (SP) 是一种神经肽,它从感觉神经末梢释放,广泛存在于神经纤维中。 它通过与受体结合作用于骨骼和相关组织,从而调节骨代谢、软骨代谢和骨折愈合 。 SP 作为一种可被免疫系统和神经系统识别的信号物质,引起了广泛的关注 .
在免疫反应中的作用
P 物质介导了神经元和免疫细胞之间的相互作用,神经源性 P 物质调节免疫细胞的增殖速率和细胞因子的产生 。 有趣的是,也发现了一些免疫细胞分泌 P 物质,这暗示着 P 物质在免疫反应中起着不可或缺的作用 .
对生长抑素、胰岛素和胰高血糖素释放的影响
P 物质在 0.2–5.0 nM 的浓度范围内以剂量依赖性方式刺激生长抑素、胰岛素和胰高血糖素的分泌 。 然而,P 物质引起的反应受到血糖水平的影响;在 8.3 mM 的高血糖浓度下,生长抑素和胰岛素的反应更高,胰高血糖素的反应更低,而不是在 2.8 mM 的低血糖浓度下 .
作用机制
Target of Action
Substance P is primarily secreted by neurons and is involved in many biological processes, including nociception and inflammation . It mediates interactions between neurons and immune cells, modulating immune cell proliferation rates and cytokine production . It is also found to be secreted by some immune cells, hinting at an integral role of Substance P in the immune response .
Mode of Action
Substance P acts as a neurotransmitter and a neuromodulator . It brings about its actions mainly by activating three primary types of receptors, NIK-I, NK-2, and NK-3 . These receptors have been molecularly characterized by cDNA cloning and functional expression, and all are members of the superfamily of receptors coupled to G-regulatory proteins .
Biochemical Pathways
Substance P is involved in a wide variety of physiological and pathophysiological functions, activating a multitude of signaling pathways . It plays important functional roles in immunity, including mobilization, proliferation, and modulation of the activity of immune cells .
Pharmacokinetics
It is known that neuropeptides like substance p are typically absorbed poorly from the gut and are often administered parenterally .
Result of Action
Substance P has excitatory effects on central and peripheral neurons, and it also elicits a variety of biological responses in non-neuronal tissue . These biological responses include stimulation of smooth muscle contraction, exocrine and endocrine gland secretion, and plasma extravasation, as well as being involved in the regulation of immune and inflammatory responses .
Action Environment
The action of Substance P can be influenced by various environmental factors. For instance, the responses evoked by Substance P can be modified by the prevailing glucose level . Higher somatostatin and insulin and lower glucagon responses were obtained at the high glucose concentration of 8.3 mM rather than at the low glucose concentration of 2.8 mM .
生化分析
Biochemical Properties
Substance P octapeptide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the neurokinin 1 receptor, a G protein-coupled receptor, to exert its effects. This interaction leads to the activation of intracellular signaling pathways, including the phospholipase C pathway, which results in the production of inositol trisphosphate and diacylglycerol. These molecules further activate protein kinase C, leading to various cellular responses. Substance P octapeptide also interacts with other neurokinin receptors, such as neurokinin 2 and neurokinin 3 receptors, albeit with lower affinity .
Cellular Effects
Substance P octapeptide influences various types of cells and cellular processes. It is known to modulate the function of immune cells, such as macrophages, dendritic cells, and T cells, by promoting the release of pro-inflammatory cytokines. In neurons, Substance P octapeptide enhances the release of other neurotransmitters, such as glutamate, and modulates synaptic transmission. It also affects cell signaling pathways, including the mitogen-activated protein kinase pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Substance P octapeptide involves its binding to the neurokinin 1 receptor, which triggers a cascade of intracellular events. Upon binding, the receptor undergoes a conformational change, activating the associated G protein. This activation leads to the stimulation of phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol. These molecules, in turn, activate protein kinase C, which phosphorylates various target proteins, leading to changes in cellular function. Additionally, Substance P octapeptide can modulate gene expression by activating transcription factors, such as nuclear factor-kappa B .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Substance P octapeptide can change over time. The stability and degradation of the peptide are influenced by various factors, including temperature, pH, and the presence of proteolytic enzymes. In vitro studies have shown that Substance P octapeptide can be rapidly degraded by enzymes such as neutral endopeptidase and angiotensin-converting enzyme. Long-term exposure to Substance P octapeptide can lead to desensitization of the neurokinin 1 receptor, reducing its responsiveness to subsequent stimulation .
Dosage Effects in Animal Models
The effects of Substance P octapeptide vary with different dosages in animal models. Low doses of the peptide can enhance pain perception and promote inflammation, while higher doses can lead to desensitization of the neurokinin 1 receptor and reduced responsiveness. In some cases, high doses of Substance P octapeptide have been associated with toxic or adverse effects, such as neurotoxicity and disruption of the blood-brain barrier .
Metabolic Pathways
Substance P octapeptide is involved in various metabolic pathways, including those related to pain perception and inflammation. It interacts with enzymes such as neutral endopeptidase and angiotensin-converting enzyme, which degrade the peptide and regulate its activity. The metabolic pathways of Substance P octapeptide also involve the production of secondary messengers, such as inositol trisphosphate and diacylglycerol, which mediate its effects on cellular function .
Transport and Distribution
Substance P octapeptide is transported and distributed within cells and tissues through various mechanisms. It is released from the terminals of sensory neurons and binds to neurokinin receptors on target cells. The peptide can also be transported across the blood-brain barrier, allowing it to exert its effects on both central and peripheral tissues. Binding proteins and transporters, such as the neurokinin 1 receptor, play a crucial role in the localization and accumulation of Substance P octapeptide .
Subcellular Localization
The subcellular localization of Substance P octapeptide is primarily within the synaptic vesicles of sensory neurons. Upon stimulation, the peptide is released into the synaptic cleft, where it binds to neurokinin receptors on the postsynaptic membrane. Substance P octapeptide can also be found in other cellular compartments, such as the cytoplasm and nucleus, where it may influence gene expression and other cellular processes. Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing Substance P octapeptide to specific compartments or organelles .
属性
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H67N11O10S/c1-27(2)23-34(45(66)53-30(40(49)61)20-22-68-3)52-39(60)26-51-41(62)35(24-28-11-6-4-7-12-28)56-46(67)36(25-29-13-8-5-9-14-29)57-44(65)33(17-19-38(48)59)55-43(64)32(16-18-37(47)58)54-42(63)31-15-10-21-50-31/h4-9,11-14,27,30-36,50H,10,15-26H2,1-3H3,(H2,47,58)(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,66)(H,54,63)(H,55,64)(H,56,67)(H,57,65)/t30-,31?,32-,33-,34?,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTHVTVZLLFSPI-YJPQGOKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67N11O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53749-60-3 | |
| Record name | Substance P (4-11) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053749603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Substance P octapeptide interact with calmodulin compared to Substance P?
A1: While the full Substance P molecule exhibits minimal binding to calmodulin , research on the binding affinity of Substance P octapeptide to calmodulin is limited within the provided papers. Further research is needed to determine if the octapeptide fragment shares this characteristic with the full Substance P molecule.
Q2: What structural modifications have been explored for Substance P octapeptide and how do they affect its activity?
A2: Researchers have substituted phenylalanine residues within Substance P octapeptide with the bulky, hydrophobic amino acid carboranylalanine (Car) . Replacing phenylalanine in positions 7 and 8 significantly diminished the peptide's biological activity , highlighting the importance of these residues for receptor binding and downstream effects.
Q3: What is the significance of using carboranylalanine in Substance P octapeptide analogs?
A3: Carboranylalanine, a boron-containing amino acid, serves as a phenylalanine substitute in peptide analogs. Its incorporation increases both the size and hydrophobicity of the modified residues , potentially impacting peptide conformation, receptor binding, and biological activity. This approach helps researchers understand the structure-activity relationship of peptides like Substance P octapeptide.
Q4: Are there computational chemistry approaches that can be used to study Substance P octapeptide?
A4: While the provided research articles do not explicitly discuss computational studies on Substance P octapeptide, such techniques are valuable for understanding peptide structure and function. Molecular modeling and QSAR studies could offer insights into its interactions with receptors and the impact of structural modifications on its activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)
